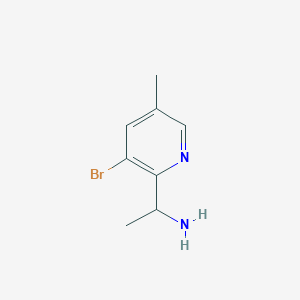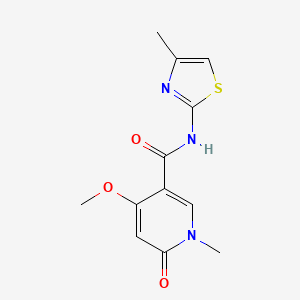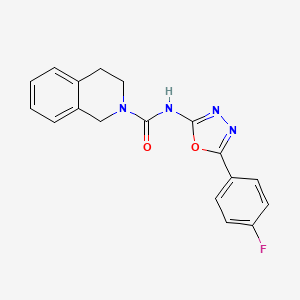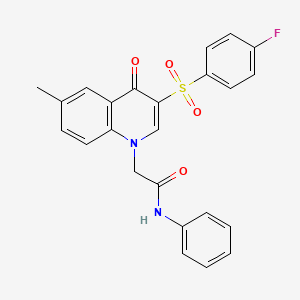
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine is a chemical compound with the molecular weight of 215.09 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine is 1S/C8H11BrN2/c1-5-3-7(9)8(6(2)10)11-4-5/h3-4,6H,10H2,1-2H3 . This indicates that the compound contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
1-(3-Bromo-5-methylpyridin-2-yl)ethanamine is a liquid at room temperature .Applications De Recherche Scientifique
Catalysis and Material Science
- Selective Catalysis : Palladium(II) complexes derived from (imino)pyridine ligands, similar in structure to 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine, have shown potential as selective catalysts for ethylene dimerization. This application is crucial for producing specific olefin derivatives in the chemical industry (Nyamato, Ojwach, & Akerman, 2015).
Biochemical Applications
- DNA Binding and Anticancer Activities : Certain copper(II) complexes incorporating tridentate ligands with structural similarities to 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine have been characterized by their strong DNA binding properties and demonstrated nuclease activity. Such complexes show promise in the development of anticancer therapies due to their ability to interact with and cleave DNA (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Chemical Synthesis
- Synthesis of Complex Molecules : The synthesis of complex organic molecules, such as Schiff base compounds incorporating the 1-(3-Bromo-5-methylpyridin-2-yl) motif, has been reported. These compounds exhibit significant antibacterial activities, highlighting their potential in medicinal chemistry and pharmaceutical development (Wang, Nong, Sht, & Qi, 2008).
Anticancer Property
- Marine Bisindole Alkaloid Derivatives : Research into marine bisindole alkaloids, structurally related to 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine, has revealed their anticancer properties across various tumor cell lines. Modifications to their chemical structure have shown differences in biological activities, emphasizing the importance of specific functional groups in determining their anticancer efficacy (Burattini, Battistelli, Verboni, Falcieri, Faenza, Lucarini, & Salucci, 2022).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)8(6(2)10)11-4-5/h3-4,6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQDDUFDOHGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(C)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2572721.png)
![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)


![ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)
![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)


![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2572736.png)
